molecular formula C8H6BrIO2 B8794766 3-Bromo-5-iodo-4-methylbenzoic acid

3-Bromo-5-iodo-4-methylbenzoic acid

Cat. No. B8794766
M. Wt: 340.94 g/mol
InChI Key: LYVFIZDTOOBDPB-UHFFFAOYSA-N
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Patent
US08889714B2

Procedure details

To a stirred solution of 3-bromo-4-methylbenzoic acid in 96% sulphuric acid (˜0.58 M reaction concentration) was added N-iodosuccinimide (1.1 equiv.) over 1 h maintaining the temperature between 10 and 30° C. The reaction mixture was aged for 10 min then quenched into water. The slurry was filtered and washed with water, sodium bisulfite solution and then finally with water to give the title compound as an off-white solid. 1H NMR (400 MHz, dmso-d6): δ 13.4 (br s, 1 H); 8.30 (s, 1 H); 8.00 (s, 1 H); 2.64 (s, 3 H). HRMS (ES, M−H) Calcd 338.8518. Found 338.8516.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[I:12]N1C(=O)CCC1=O>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 10 and 30° C
CUSTOM
Type
CUSTOM
Details
then quenched into water
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with water, sodium bisulfite solution

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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